molecular formula C18H26N4S2 B12803311 Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- CAS No. 129224-78-8

Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl-

Cat. No.: B12803311
CAS No.: 129224-78-8
M. Wt: 362.6 g/mol
InChI Key: CPMOHYYYNYDKDJ-UHFFFAOYSA-N
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Description

Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that includes both pyrimidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with 3-((2-(dimethylamino)ethyl)thio)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, N-ethyl-
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- is unique due to its dual functional groups (pyrimidine and phenyl) and the presence of both thioether and dimethylamino groups. This combination of features provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

129224-78-8

Molecular Formula

C18H26N4S2

Molecular Weight

362.6 g/mol

IUPAC Name

2-[3-[2-[2-(dimethylamino)ethylsulfanyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C18H26N4S2/c1-21(2)10-12-23-16-7-5-6-15(14-16)17-8-9-19-18(20-17)24-13-11-22(3)4/h5-9,14H,10-13H2,1-4H3

InChI Key

CPMOHYYYNYDKDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)SCCN(C)C

Origin of Product

United States

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